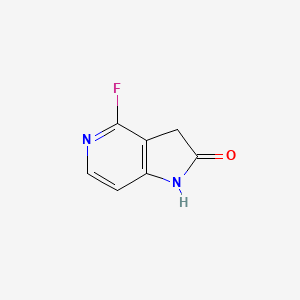

4-氟-5-氮杂-2-氧吲哚

描述

4-Fluoro-5-aza-2-oxindole is a compound useful in organic synthesis . It can be used as an intermediate in the preparation of sunitinib, a novel multi-targeted oral drug for the treatment of tumors .

Molecular Structure Analysis

The molecular formula of 4-Fluoro-5-aza-2-oxindole is C7H5FN2O . The molecular weight is 152.13 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-oxindole, a related compound, are as follows: it has a light yellow crystalline form , a melting point of 143-147 °C (lit.) , a boiling point of 307.2±42.0 °C (Predicted) , and a density of 1.311±0.06 g/cm3 (Predicted) .科学研究应用

抗伤害感受、抗氧化和抗炎作用

研究表明,5-氟-2-氧吲哚衍生物具有通过抗伤害感受、抗氧化和抗炎作用来控制慢性炎症性疼痛的潜力。一项研究重点介绍了对神经性疼痛的抑制作用,表明这些化合物是慢性炎症性疼痛管理的可行选择,而无需关注具体剂量或副作用 (Redondo 等人,2020)。另一项研究表明,5-氟-2-氧吲哚可以增强吗啡的止痛效果,为疼痛治疗的新策略提供了见解 (Ferreira-Chamorro 等人,2020)。

溶解度和热力学参数

5-氟-2-氧吲哚在各种溶剂中的溶解度已被量化,为其在化学过程和药物制剂中的应用提供了关键数据。一项采用静态平衡方法测量不同温度和溶剂中溶解度研究,为其在合成和药物开发中的实际应用提供了宝贵的见解 (Zhao 等人,2020)。

有机催化好氧醇氧化

在绿色化学领域,5-氟-2-氮杂金刚烷 N-氧基(5-F-AZADO)已被确定为醇好氧氧化的催化剂。这个过程不含卤素和过渡金属,代表了一种对环境更友好的醇氧化方法,暗示了氟化氧吲哚在可持续化学合成中更广泛的用途 (Shibuya 等人,2011)。

作用机制

Target of Action

The primary target of 4-Fluoro-5-aza-2-oxindole is α-Glucosidase , an enzyme that plays a crucial role in the sugar metabolism pathway of organisms . This enzyme’s main function is to hydrolyze glycosidic bonds into glucose .

Mode of Action

4-Fluoro-5-aza-2-oxindole acts as an α-Glucosidase inhibitor . It prevents the digestion of carbohydrates and reduces the impact of carbohydrates on blood glucose . A kinetic mechanism study revealed that 4-Fluoro-5-aza-2-oxindole inhibits α-Glucosidase in a reversible and mixed manner .

Biochemical Pathways

By inhibiting α-Glucosidase, 4-Fluoro-5-aza-2-oxindole controls postprandial hyperglycemia . α-Glucosidase inhibitors can block the hydrolysis of 1, 4-glycosidic bonds and delay the hydrolysis of carbohydrates into glucose, resulting in the effective reduction of postprandial blood sugar .

Result of Action

The administration of 4-Fluoro-5-aza-2-oxindole can inhibit nociceptive and emotional behaviors and increase the effectiveness of morphine via modulating the microglia and activating the nuclear factor erythroid-2 related factor 2 (Nrf2) signaling pathway and µ-opioid receptors (MOR) expression .

安全和危害

未来方向

The future directions for 4-Fluoro-5-aza-2-oxindole and related compounds could involve further exploration of their potential as α-glucosidase inhibitors . This could lead to the development of novel treatments for conditions like diabetes . Additionally, the antinociceptive, anxiolytic, and antidepressant effects of 5-fluoro-2-oxindole suggest potential applications in pain management .

属性

IUPAC Name |

4-fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-7-4-3-6(11)10-5(4)1-2-9-7/h1-2H,3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEIPGVQAAJMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CN=C2F)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-5-aza-2-oxindole | |

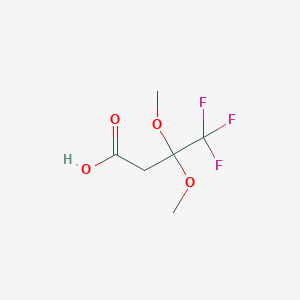

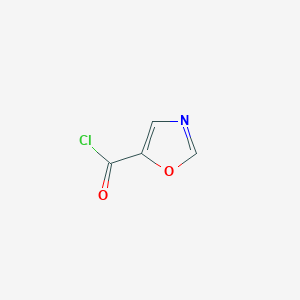

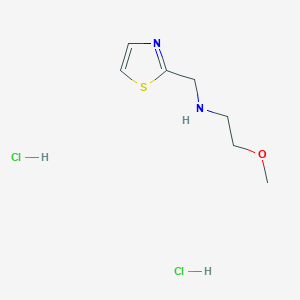

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3089118.png)

![4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3089159.png)

![3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B3089160.png)

![methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089165.png)

![methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3089184.png)

![4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B3089193.png)

![3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B3089195.png)